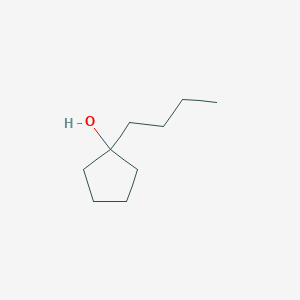

1-Butyl-1-cyclopentanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-butylcyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-2-3-6-9(10)7-4-5-8-9/h10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTUSXZITATQAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(CCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00163306 | |

| Record name | 1-Butylcyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1462-97-1 | |

| Record name | 1-Butylcyclopentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1462-97-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butylcyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BUTYL-1-CYCLOPENTANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Butyl-1-cyclopentanol (CAS: 1462-97-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 1-Butyl-1-cyclopentanol (CAS Number: 1462-97-1), a tertiary alcohol with applications in the fragrance and fine chemical industries. This document consolidates key physicochemical data, outlines experimental protocols for its synthesis and characterization, and presents a logical workflow for its preparation.

Core Properties and Physicochemical Data

1-Butyl-1-cyclopentanol is a colorless liquid with a characteristic fruity odor.[1] It is primarily utilized in the formulation of perfumes, cosmetics, and as a flavoring agent.[1] Its molecular and physical properties are summarized in the tables below.

Table 1: General and Molecular Properties

| Property | Value | Source |

| CAS Number | 1462-97-1 | [2][3][4][5] |

| Molecular Formula | C₉H₁₈O | [2][3][4][5] |

| Molecular Weight | 142.24 g/mol | [1][2][3] |

| IUPAC Name | 1-butylcyclopentan-1-ol | [3] |

| Synonyms | 1-Butyl-1-cyclopentanol, Cyclopentanol, 1-butyl- | [1][3] |

| Canonical SMILES | CCCCC1(CCCC1)O | [3] |

| InChI Key | GQTUSXZITATQAM-UHFFFAOYSA-N | [2][3] |

Table 2: Physicochemical and Thermodynamic Properties

| Property | Value | Unit | Source |

| Density | 0.919 | g/cm³ | [5] |

| Boiling Point | 189 (at 760 mmHg) | °C | [1][5] |

| Melting Point (Calculated) | 286.81 | K | [2] |

| Flash Point | 73.9 | °C | [1][5] |

| Vapor Pressure | 0.159 (at 25°C) | mmHg | [1][5] |

| Refractive Index | 1.469 | [1] | |

| Water Solubility (log₁₀WS, Calculated) | -2.86 | mol/L | [2] |

| Octanol/Water Partition Coefficient (logP) | 2.48 | [1][2][5] | |

| Topological Polar Surface Area (PSA) | 20.23 | Ų | [1] |

| Enthalpy of Vaporization (Calculated) | 51.41 | kJ/mol | [2] |

| Enthalpy of Fusion (Calculated) | 10.79 | kJ/mol | [2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of 1-Butyl-1-cyclopentanol are crucial for its application in research and development.

Synthesis Protocol: Grignard Reaction

A common and effective method for the synthesis of 1-Butyl-1-cyclopentanol is the Grignard reaction, which involves the addition of a butylmagnesium halide to cyclopentanone.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1-Bromobutane

-

Cyclopentanone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine. Add a small amount of anhydrous diethyl ether. Slowly add a solution of 1-bromobutane in anhydrous diethyl ether from the dropping funnel. The reaction is initiated by gentle heating or sonication. Once the reaction starts, add the remaining 1-bromobutane solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of butylmagnesium bromide.

-

Reaction with Cyclopentanone: Cool the Grignard reagent to 0°C using an ice bath. Slowly add a solution of cyclopentanone in anhydrous diethyl ether from the dropping funnel. Maintain the temperature below 10°C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up: Cool the reaction mixture in an ice bath and quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and precipitate magnesium salts.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer with diethyl ether (2-3 times). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure 1-Butyl-1-cyclopentanol.

Spectroscopic Characterization Protocols

To confirm the identity and purity of the synthesized 1-Butyl-1-cyclopentanol, various spectroscopic techniques are employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz). The expected spectrum would show signals corresponding to the butyl group (a triplet for the terminal methyl group, and multiplets for the methylene groups) and the cyclopentyl ring protons (multiplets), as well as a singlet for the hydroxyl proton which may be broad and its chemical shift can vary depending on concentration and solvent.

-

¹³C NMR: Prepare the sample as for ¹H NMR. Acquire a proton-decoupled ¹³C NMR spectrum. The spectrum should display distinct signals for each of the nine carbon atoms in the molecule, including the quaternary carbon of the cyclopentyl ring attached to the hydroxyl group, and the four distinct carbons of the butyl group.

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of a neat sample of the liquid using an FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory or between salt plates (NaCl or KBr). The spectrum should exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of an alcohol. Additionally, characteristic C-H stretching vibrations for the sp³ hybridized carbons will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS):

-

Obtain the mass spectrum using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation. The electron ionization (EI) mass spectrum will show the molecular ion peak (M⁺) at m/z 142, although it may be weak. Characteristic fragmentation patterns for tertiary alcohols would be expected, including the loss of the butyl group.

Mandatory Visualizations

Synthesis Workflow Diagram

Caption: Grignard synthesis workflow for 1-Butyl-1-cyclopentanol.

Safety and Handling

1-Butyl-1-cyclopentanol is classified as harmful if swallowed (Acute toxicity, Oral, Category 4).[6][3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Handle in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. Page loading... [guidechem.com]

- 2. 1-Butylcyclopentanol (CAS 1462-97-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 1-Butylcyclopentanol | C9H18O | CID 137019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-BUTYL-1-CYCLOPENTANOL ,1462-97-1 _Chemical Cloud Database [chemcd.com]

- 5. 1-BUTYL-1-CYCLOPENTANOL|lookchem [lookchem.com]

- 6. Page loading... [guidechem.com]

1-Butyl-1-cyclopentanol molecular weight and formula

This guide provides an overview of the fundamental physicochemical properties of 1-Butyl-1-cyclopentanol, a tertiary alcohol with applications in chemical synthesis. The information is tailored for researchers, scientists, and professionals in drug development.

Physicochemical Data

The molecular formula and weight are critical parameters in experimental design and analysis. The data for 1-Butyl-1-cyclopentanol is summarized below.

| Parameter | Value | Source |

| Molecular Formula | C9H18O | [1][2][3][4] |

| Molecular Weight | 142.24 g/mol | [2] |

| --- | 142.241 g/mol | [1] |

| --- | 142.242 g/mol | [3] |

| --- | 142.2386 g/mol | [4] |

| --- | 142.243 g/mol |

Logical Relationship of Chemical Properties

The following diagram illustrates the relationship between the compound's name, its molecular formula, and its resulting molecular weight.

References

An In-depth Technical Guide to the Synthesis of 1-Butyl-1-cyclopentanol from Cyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-butyl-1-cyclopentanol from cyclopentanone, a tertiary alcohol with applications in fragrance and as a building block in organic synthesis. The primary focus is on the nucleophilic addition of an organometallic reagent to the carbonyl group of cyclopentanone. This document details two robust synthetic methodologies: the Grignard reaction using butylmagnesium bromide and the corresponding reaction with n-butyllithiam. It includes detailed experimental protocols, characterization data, and visual diagrams of the reaction mechanism and experimental workflow.

Introduction

1-Butyl-1-cyclopentanol is a tertiary alcohol synthesized through the addition of a butyl nucleophile to cyclopentanone. The most common and effective methods for this transformation involve the use of organometallic reagents, specifically Grignard reagents or organolithium compounds. These reactions are fundamental in organic chemistry for the formation of carbon-carbon bonds and the synthesis of alcohols. The resulting 1-butyl-1-cyclopentanol can serve as a precursor in various synthetic pathways and is of interest for its chemical properties.

Reaction Mechanisms

The synthesis of 1-butyl-1-cyclopentanol from cyclopentanone is achieved via nucleophilic addition to the carbonyl carbon of cyclopentanone. The two principal methods are detailed below.

Grignard Reaction

The Grignard reaction is a widely used method for forming carbon-carbon bonds.[1] In this synthesis, butylmagnesium bromide, the Grignard reagent, is prepared by reacting 1-bromobutane with magnesium metal in an anhydrous ether solvent.[2][3] The highly polarized carbon-magnesium bond of the Grignard reagent renders the butyl group nucleophilic. This nucleophilic butyl group then attacks the electrophilic carbonyl carbon of cyclopentanone. The reaction proceeds through a six-membered ring transition state.[1] Subsequent acidic workup protonates the resulting alkoxide to yield the final product, 1-butyl-1-cyclopentanol.[4]

Organolithium Reaction

Similar to the Grignard reagent, n-butyllithium is a potent nucleophile.[5] The carbon-lithium bond is highly polarized, making the butyl group strongly nucleophilic. The reaction mechanism is analogous to the Grignard reaction, where the butyl anion attacks the carbonyl carbon of cyclopentanone.[6] This is followed by an aqueous workup to protonate the intermediate alkoxide and yield the tertiary alcohol. Reactions with organolithium reagents are often conducted at low temperatures to control their high reactivity.[5]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of 1-butyl-1-cyclopentanol using both Grignard and organolithium reagents.

Synthesis via Grignard Reaction

This protocol is adapted from general Grignard reaction procedures.[7][8]

Materials:

-

Magnesium turnings (2.43 g, 0.1 mol)

-

Anhydrous diethyl ether (100 mL)

-

1-Bromobutane (13.7 g, 0.1 mol)

-

Cyclopentanone (8.41 g, 0.1 mol)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Grignard Reagent:

-

A 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

-

The magnesium turnings are placed in the flask.

-

A solution of 1-bromobutane in 50 mL of anhydrous diethyl ether is placed in the dropping funnel.

-

A small portion of the 1-bromobutane solution is added to the magnesium turnings. The reaction is initiated, which is indicated by the formation of bubbles and a cloudy appearance. If the reaction does not start, gentle warming may be applied.

-

The remaining 1-bromobutane solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Cyclopentanone:

-

The Grignard reagent solution is cooled to 0 °C in an ice bath.

-

A solution of cyclopentanone in 50 mL of anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.

-

-

Work-up and Purification:

-

The reaction mixture is carefully poured into a beaker containing 100 mL of a saturated aqueous solution of ammonium chloride and crushed ice.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed by rotary evaporation.

-

The crude product is purified by vacuum distillation to yield 1-butyl-1-cyclopentanol.

-

Synthesis via n-Butyllithium

This protocol is based on general procedures for reactions with organolithium reagents.[9][10][11]

Materials:

-

n-Butyllithium (1.6 M in hexanes, 62.5 mL, 0.1 mol)

-

Anhydrous tetrahydrofuran (THF) (100 mL)

-

Cyclopentanone (8.41 g, 0.1 mol)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup:

-

A 250 mL three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer is flame-dried.

-

Anhydrous THF is added to the flask, and the flask is cooled to -78 °C using a dry ice/acetone bath.

-

-

Addition of Reagents:

-

n-Butyllithium is added to the flask via syringe under a nitrogen atmosphere.

-

A solution of cyclopentanone in 50 mL of anhydrous THF is added dropwise from the dropping funnel over 30 minutes.

-

The reaction mixture is stirred at -78 °C for 1 hour.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is allowed to warm to room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed by rotary evaporation.

-

The crude product is purified by vacuum distillation.

-

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈O | [6][7] |

| Molecular Weight | 142.24 g/mol | [6][7] |

| Boiling Point | 189 °C at 760 mmHg | [6][7] |

| Density | 0.919 g/cm³ | [6][7] |

| Flash Point | 73.9 °C | [6][7] |

| CAS Number | 1462-97-1 | [6][7] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.5 - 1.8 | m | 8H | Cyclopentyl protons |

| ~1.2 - 1.6 | m | 4H | -CH₂-CH₂- (butyl) |

| ~0.9 | t | 3H | -CH₃ (butyl) |

| ~1.4 | t | 2H | -CH₂- (adjacent to cyclopentyl) |

| ~1.5 | s | 1H | -OH |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| ~84.5 | C-OH |

| ~40.5 | -CH₂- (cyclopentyl) |

| ~39.5 | -CH₂- (butyl) |

| ~26.5 | -CH₂- (butyl) |

| ~23.5 | -CH₂- (cyclopentyl) |

| ~23.0 | -CH₂- (butyl) |

| ~14.0 | -CH₃ (butyl) |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch |

| ~2950 | Strong | C-H stretch (aliphatic) |

| ~1450 | Medium | C-H bend |

| ~1150 | Medium | C-O stretch |

Note: The exact chemical shifts and peak intensities may vary depending on the solvent and concentration.

Visualizations

Reaction Mechanism

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 6. 1-BUTYL-1-CYCLOPENTANOL|lookchem [lookchem.com]

- 7. datapdf.com [datapdf.com]

- 8. Solved GRIGNARD SYNTHESIS OF TERTIARY ALCOHOLS Chem 352L I. | Chegg.com [chegg.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. enhs.uark.edu [enhs.uark.edu]

Spectroscopic Analysis of 1-Butyl-1-cyclopentanol: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the tertiary alcohol, 1-Butyl-1-cyclopentanol (CAS No. 1462-97-1; Molecular Formula: C₉H₁₈O). The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is critical for the structural elucidation, identification, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following sections and tables summarize the essential spectroscopic data for 1-Butyl-1-cyclopentanol, providing a clear and concise reference for laboratory professionals.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen environments within the molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.65 - 1.75 | Multiplet | 4H | Cyclopentyl CH₂ (alpha to C-O) |

| ~1.50 - 1.60 | Multiplet | 4H | Cyclopentyl CH₂ (beta to C-O) |

| ~1.40 - 1.50 | Multiplet | 2H | Butyl CH₂ (alpha to quaternary C) |

| ~1.25 - 1.35 | Multiplet | 2H | Butyl CH₂ |

| ~1.20 | Singlet | 1H | OH |

| ~0.90 | Triplet | 3H | Butyl CH₃ |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments in the molecule.

| Chemical Shift (ppm) | Assignment |

| ~82.5 | C-OH (quaternary) |

| ~42.0 | Butyl CH₂ (alpha to quaternary C) |

| ~38.0 | Cyclopentyl CH₂ (alpha to C-O) |

| ~26.5 | Butyl CH₂ |

| ~24.0 | Cyclopentyl CH₂ (beta to C-O) |

| ~23.5 | Butyl CH₂ |

| ~14.0 | Butyl CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400 | Strong, Broad | O-H Stretch (Alcohol) |

| ~2950 | Strong | C-H Stretch (Aliphatic) |

| ~2870 | Strong | C-H Stretch (Aliphatic) |

| ~1465 | Medium | C-H Bend (CH₂) |

| ~1150 | Medium | C-O Stretch (Tertiary Alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Possible Fragment |

| 142 | < 5 | [M]⁺ (Molecular Ion) |

| 124 | ~10 | [M - H₂O]⁺ |

| 99 | ~20 | [M - C₃H₇]⁺ (alpha-cleavage) |

| 85 | 100 (Base Peak) | [M - C₄H₉]⁺ (alpha-cleavage) |

| 57 | ~70 | [C₄H₉]⁺ |

| 43 | ~50 | [C₃H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are intended as a guide and may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 1-Butyl-1-cyclopentanol (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a suitable deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃) within a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift calibration (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Varian) operating at a field strength of 300 MHz or higher is utilized.

-

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard single-pulse experiment is performed. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the low natural abundance of ¹³C.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected using the spectrometer's software. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation: As 1-Butyl-1-cyclopentanol is a liquid at room temperature, the spectrum is conveniently obtained using the neat liquid film method. A single drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin capillary film.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of 1-Butyl-1-cyclopentanol in a volatile solvent (e.g., methanol or dichloromethane) is prepared. The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification before ionization.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each fragment is measured by a detector, and the data is plotted as a mass spectrum showing the relative intensity of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like 1-Butyl-1-cyclopentanol.

Physical properties of 1-Butyl-1-cyclopentanol (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-1-cyclopentanol (CAS No: 1462-97-1) is a tertiary alcohol with applications in various fields of chemical synthesis. A thorough understanding of its physical properties is essential for its effective use in research and development, particularly in drug discovery and materials science. This technical guide provides a detailed overview of the boiling point and density of 1-Butyl-1-cyclopentanol, including experimental protocols for their determination and a visualization of its common synthetic route.

Physical Properties of 1-Butyl-1-cyclopentanol

The key physical properties of 1-Butyl-1-cyclopentanol are summarized in the table below. These values are critical for predicting its behavior in different experimental conditions, designing purification procedures, and ensuring safe handling.

| Property | Value | Units | Conditions |

| Boiling Point | 189 | °C | at 760 mmHg |

| Density | 0.919 | g/cm³ | Not Specified |

Experimental Protocols

Determination of Boiling Point (Micro Method)

This method is suitable for small sample volumes and provides a relatively accurate measurement of the boiling point.

Materials:

-

1-Butyl-1-cyclopentanol sample

-

Capillary tube (sealed at one end)

-

Small test tube

-

Thermometer

-

Heating apparatus (e.g., oil bath or melting point apparatus with a heating block)

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

A small amount (a few drops) of 1-Butyl-1-cyclopentanol is placed into the small test tube.

-

The capillary tube is inverted (open end down) and placed inside the test tube containing the sample.

-

The test tube is securely attached to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

The assembly is then placed in the heating apparatus.

-

The sample is heated gradually. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

Heating is then discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the liquid begins to enter the capillary tube.

Determination of Density using a Pycnometer

A pycnometer is a flask with a close-fitting ground glass stopper with a capillary tube through it, which allows for a precise measurement of volume.

Materials:

-

1-Butyl-1-cyclopentanol sample

-

Pycnometer

-

Analytical balance

-

Thermostat or water bath

-

Distilled water

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance (m_pyc).

-

The pycnometer is filled with distilled water and placed in a thermostat at a constant temperature (e.g., 20 °C) until it reaches thermal equilibrium. The volume of the pycnometer is then determined by the mass of the water (m_water) and its known density at that temperature.

-

The pycnometer is then emptied, dried completely, and filled with the 1-Butyl-1-cyclopentanol sample.

-

The filled pycnometer is again placed in the thermostat to reach the same constant temperature.

-

The mass of the pycnometer filled with the sample is then accurately measured (m_sample).

-

The density of the 1-Butyl-1-cyclopentanol is calculated using the following formula: Density = (m_sample - m_pyc) / (Volume of pycnometer)

Synthesis Workflow: Grignard Reaction

A common and effective method for the synthesis of tertiary alcohols such as 1-Butyl-1-cyclopentanol is the Grignard reaction. This involves the reaction of a Grignard reagent (in this case, butylmagnesium bromide) with a ketone (cyclopentanone). The following diagram illustrates the logical workflow of this synthesis.

Caption: Workflow for the synthesis of 1-Butyl-1-cyclopentanol via Grignard reaction.

An In-depth Technical Guide to the Solubility of 1-Butyl-1-cyclopentanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 1-Butyl-1-cyclopentanol, a tertiary alcohol with applications in various chemical syntheses. While specific quantitative solubility data for 1-Butyl-1-cyclopentanol is not extensively available in publicly accessible literature, this document extrapolates its likely solubility profile based on its chemical structure and data from analogous compounds. Furthermore, it details established experimental protocols for solubility determination and presents a logical workflow for such studies.

Introduction to 1-Butyl-1-cyclopentanol

1-Butyl-1-cyclopentanol is a tertiary alcohol with the chemical formula C₉H₁₈O. Its structure consists of a cyclopentane ring with a butyl group and a hydroxyl group attached to the same carbon atom. This structure, particularly the presence of the polar hydroxyl group and the nonpolar butyl and cyclopentyl groups, dictates its solubility behavior in different solvents. The polarity of the hydroxyl group allows for hydrogen bonding, which is a key factor in its solubility in polar solvents. Conversely, the nonpolar hydrocarbon portion of the molecule influences its solubility in nonpolar organic solvents.

Expected Solubility Profile

Based on the principle of "like dissolves like," 1-Butyl-1-cyclopentanol is expected to exhibit good solubility in a range of organic solvents. The hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating dissolution in polar protic and aprotic solvents. The significant nonpolar character contributed by the butyl and cyclopentyl groups suggests good solubility in nonpolar solvents as well.

While quantitative data for 1-Butyl-1-cyclopentanol is scarce, information on structurally similar compounds, such as 1-ethylcyclopentanol and 1-methylcyclopentanol, indicates moderate to limited solubility in water and higher solubility in common organic solvents.[1][2][3][4] It is therefore reasonable to infer a similar solubility profile for 1-Butyl-1-cyclopentanol.

Table 1: Expected Qualitative Solubility of 1-Butyl-1-cyclopentanol in Various Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of 1-Butyl-1-cyclopentanol can form strong hydrogen bonds with the hydroxyl groups of these solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate | High | The polar nature of these solvents can interact with the dipole moment of the hydroxyl group in 1-Butyl-1-cyclopentanol. |

| Nonpolar | Hexane, Toluene | High | The nonpolar butyl and cyclopentyl groups of 1-Butyl-1-cyclopentanol have favorable van der Waals interactions with nonpolar solvents. |

| Halogenated | Chloroform, Dichloromethane | High | These solvents can interact with the polar hydroxyl group and the nonpolar hydrocarbon parts of the molecule. |

Experimental Protocols for Solubility Determination

Several established methods can be employed to quantitatively determine the solubility of 1-Butyl-1-cyclopentanol in various organic solvents. The choice of method often depends on the required accuracy, the amount of sample available, and the nature of the solvent.

The gravimetric method is a straightforward and accurate technique for determining solubility.[5][6][7]

Methodology:

-

Saturation: An excess amount of 1-Butyl-1-cyclopentanol is added to a known volume of the desired organic solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Separation: The undissolved portion of 1-Butyl-1-cyclopentanol is separated from the saturated solution by filtration or centrifugation.

-

Solvent Evaporation: A precisely measured volume of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven) to leave behind the dissolved 1-Butyl-1-cyclopentanol.

-

Quantification: The container with the residue is weighed, and the mass of the dissolved 1-Butyl-1-cyclopentanol is determined by subtracting the initial weight of the container. The solubility is then expressed in terms of mass per unit volume of the solvent (e.g., g/100 mL).

If 1-Butyl-1-cyclopentanol possesses a chromophore or can be derivatized to produce a colored compound, UV-Vis spectroscopy can be a rapid and sensitive method for solubility determination.[8][9][10]

Methodology:

-

Calibration Curve: A series of standard solutions of 1-Butyl-1-cyclopentanol in the solvent of interest are prepared at known concentrations. The absorbance of each standard is measured at a specific wavelength (λmax) to construct a calibration curve (Absorbance vs. Concentration).

-

Sample Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

-

Dilution: A small, accurately measured aliquot of the clear saturated solution is diluted with the pure solvent to bring its concentration within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted solution is measured at the same λmax.

-

Concentration Determination: The concentration of 1-Butyl-1-cyclopentanol in the diluted sample is determined from the calibration curve. The solubility in the original saturated solution is then calculated by taking the dilution factor into account.

High-Performance Liquid Chromatography (HPLC) is a highly specific and sensitive method suitable for determining the solubility of a compound in complex mixtures or when only a small amount of sample is available.[11][12][13]

Methodology:

-

Method Development: An appropriate HPLC method is developed, including the selection of a suitable column, mobile phase, and detector (e.g., UV or Refractive Index detector).

-

Calibration: A calibration curve is generated by injecting standard solutions of 1-Butyl-1-cyclopentanol of known concentrations and plotting the peak area against concentration.

-

Sample Preparation: A saturated solution is prepared and filtered as previously described.

-

Analysis: A known volume of the filtered saturated solution is injected into the HPLC system.

-

Quantification: The concentration of 1-Butyl-1-cyclopentanol in the saturated solution is determined by comparing its peak area to the calibration curve.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Gravimetric method workflow.

Caption: Spectroscopic method workflow.

Caption: HPLC method workflow.

Conclusion

1-Butyl-1-cyclopentanol is anticipated to be highly soluble in a wide array of common organic solvents due to its combined polar and nonpolar structural features. For researchers and professionals in drug development requiring precise solubility data, standardized experimental methods such as gravimetric analysis, UV-Vis spectroscopy, or HPLC can provide reliable quantitative results. The selection of the most appropriate method will depend on the specific requirements of the study and the available resources. The workflows provided offer a clear and logical approach to conducting these solubility determinations.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. A Rapid Spectrophotometric Method for Quantitative Determination of Ethanol in Fermentation Products : Oriental Journal of Chemistry [orientjchem.org]

- 10. jrasb.com [jrasb.com]

- 11. pharmaguru.co [pharmaguru.co]

- 12. waters.com [waters.com]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Thermo-chemical Data of 1-Butyl-1-cyclopentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available thermo-chemical data for 1-Butyl-1-cyclopentanol (CAS No: 1462-97-1, Formula: C₉H₁₈O).[1][2][3] The information is presented in a structured format to facilitate its use in research, drug development, and other scientific applications. This document includes tabulated quantitative data, detailed experimental protocols for the determination of key thermo-chemical properties, and a visualization of a representative experimental workflow.

Physico-chemical Properties

| Property | Value | Unit | Source |

| Molecular Weight | 142.24 | g/mol | [2] |

| Boiling Point | 189 | °C at 760 mmHg | [3] |

| Density | 0.919 | g/cm³ | [3] |

| Flash Point | 73.9 | °C | [3] |

| Vapor Pressure | 0.159 | mmHg at 25°C | [3] |

| LogP | 2.48 | [3][4] |

Thermo-chemical Data

The following tables summarize the key thermo-chemical data for 1-Butyl-1-cyclopentanol. The data is sourced from the NIST/TRC Web Thermo Tables and other chemical databases.[4][5]

Enthalpy Data

| Property | Value | Unit | Phase | Source |

| Standard Enthalpy of Formation (ΔfH°) | -305.60 | kJ/mol | Gas | [4] |

| Standard Enthalpy of Formation (ΔfH°) | kJ/mol | Liquid | [5] | |

| Enthalpy of Vaporization (ΔvapH°) | 51.41 | kJ/mol | [4] | |

| Enthalpy of Fusion (ΔfusH°) | 10.79 | kJ/mol | [4] |

Heat Capacity and Entropy Data

| Property | Value | Unit | Phase | Temperature (K) | Source |

| Heat Capacity at Constant Pressure (Cp) | See NIST/TRC Web Thermo Tables | J/mol·K | Ideal Gas | 200 - 1000 | [5] |

| Entropy (S) | See NIST/TRC Web Thermo Tables | J/mol·K | Ideal Gas | 200 - 1000 | [5] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -80.86 | kJ/mol | [4] |

Note: Specific values for the enthalpy of formation in the liquid phase and temperature-dependent heat capacity and entropy are available through the NIST/TRC Web Thermo Tables subscription service.[1][5]

Experimental Protocols

Determination of the Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation of an organic compound is often determined indirectly from its enthalpy of combustion. Bomb calorimetry is a standard technique for this measurement.

Objective: To determine the enthalpy of combustion of 1-Butyl-1-cyclopentanol.

Apparatus:

-

Adiabatic bomb calorimeter

-

Oxygen cylinder with a pressure gauge

-

Crucible (platinum or stainless steel)

-

Fuse wire (platinum or iron)

-

Balance (accurate to 0.1 mg)

-

Thermometer or digital temperature sensor (resolution of 0.001°C)

-

Pellet press

Procedure:

-

A sample of 1-Butyl-1-cyclopentanol (approximately 1 g) is accurately weighed into a crucible.

-

A fuse wire of known length and mass is connected to the electrodes of the calorimeter bomb, with the wire in contact with the sample.

-

A small amount of distilled water (typically 1 mL) is added to the bomb to saturate the internal atmosphere with water vapor, ensuring that any water formed during combustion is in the liquid state.

-

The bomb is sealed and purged with oxygen to remove any nitrogen, and then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

The bomb is placed in a known mass of water in the calorimeter's insulated container.

-

The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

The final temperature is determined after correcting for heat loss to the surroundings.

-

The bomb is depressurized, and the interior is inspected for any signs of incomplete combustion. The length of the unburned fuse wire is measured.

-

The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid), and corrections for the heat of combustion of the fuse wire.

Determination of Liquid Heat Capacity using a Reaction Calorimeter

Reaction calorimeters can be used to accurately measure the specific heat capacity of liquids.

Objective: To determine the specific heat capacity (Cp) of liquid 1-Butyl-1-cyclopentanol.

Apparatus:

-

Reaction calorimeter (e.g., Mettler Toledo RC1e)

-

Stirrer

-

Temperature sensor

-

Calibration heater

Procedure:

-

The reaction calorimeter is calibrated to determine its heat capacity.

-

A known volume of 1-Butyl-1-cyclopentanol is charged into the reactor vessel.

-

The liquid is stirred at a constant rate to ensure uniform temperature.

-

The system is allowed to reach a stable initial temperature (T₁).

-

A known amount of heat (Q) is supplied to the liquid using a calibration heater over a specific time period.

-

The temperature of the liquid is monitored until a new stable final temperature (T₂) is reached.

-

The specific heat capacity (Cp) is calculated using the formula: Cp = Q / (m * (T₂ - T₁)) where 'm' is the mass of the 1-Butyl-1-cyclopentanol.

-

Measurements can be repeated at different temperatures to determine the temperature dependence of the heat capacity.[6]

Determination of the Enthalpy of Vaporization by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a modern and efficient method for determining the enthalpy of vaporization.

Objective: To determine the enthalpy of vaporization (ΔvapH) of 1-Butyl-1-cyclopentanol.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Sample pans (aluminum, with lids)

-

Syringe for sample handling

Procedure:

-

A small, accurately weighed sample of 1-Butyl-1-cyclopentanol (typically a few milligrams) is placed in a DSC sample pan.

-

The pan is hermetically sealed. A small hole is then pierced in the lid to allow for vapor to escape during heating.

-

An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The vaporization of the liquid results in an endothermic peak on the DSC thermogram.

-

The area under the peak is integrated to determine the total heat absorbed during vaporization, which corresponds to the enthalpy of vaporization.

Visualizations

The following diagram illustrates a generalized workflow for the experimental determination of the enthalpy of combustion of 1-Butyl-1-cyclopentanol using bomb calorimetry.

Caption: Experimental workflow for determining the enthalpy of combustion.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. thermodynamics - Is there a way to experimentally measure entropy? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Specific heat of a liquid using calorimeter, Physics by Unacademy [unacademy.com]

- 5. books.rsc.org [books.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

The Cyclopentanol Core: A Versatile Scaffold in Modern Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The five-membered carbocyclic ring of cyclopentanol and its derivatives represents a privileged scaffold in organic chemistry, underpinning the structure of a vast array of natural products and synthetic molecules with significant biological activity. From the intricate architecture of prostaglandins to the potent activity of antiviral and anticancer agents, the substituted cyclopentanol motif has consistently proven to be a cornerstone in the development of complex molecular entities. This technical guide provides a comprehensive overview of the potential applications of substituted cyclopentanols in organic synthesis, with a focus on key synthetic methodologies, quantitative data, detailed experimental protocols, and their implications in drug development.

Strategic Importance of the Cyclopentanol Ring

The utility of the cyclopentanol framework stems from its conformational pre-organization and the stereochemical richness that can be achieved through the introduction of various substituents. This allows for the precise spatial arrangement of functional groups, a critical factor in molecular recognition and biological function. Consequently, substituted cyclopentanols are key intermediates in the total synthesis of numerous biologically active compounds.

Key areas of application include:

-

Prostaglandin Synthesis: Substituted cyclopentanols are fundamental building blocks in the synthesis of prostaglandins, a class of lipid compounds involved in diverse physiological processes such as inflammation, blood pressure regulation, and reproduction.[1][2] The Corey lactone, a key bicyclic intermediate containing a cyclopentane framework, has been instrumental in the synthesis of a wide range of prostaglandins.[1][3][4]

-

Antiviral Agents: The cyclopentane ring is a core structural element in several potent antiviral drugs. For instance, a novel series of cyclopentane derivatives has demonstrated potent and selective inhibitory effects on the influenza virus neuraminidase.[5][6] These compounds have shown efficacy comparable to or greater than existing treatments like oseltamivir and zanamivir.[7][8]

-

Anticancer Therapeutics: The cyclopentenone moiety, a derivative of cyclopentanol, is a recognized pharmacophore in the design of anticancer drugs.[9] Its electrophilic nature allows for covalent modification of key proteins involved in cell signaling pathways, leading to antitumor effects.[9] Furthermore, cyclopentane-fused anthraquinone derivatives have shown remarkable antiproliferative potency against various tumor cell lines.[10]

-

Medicinal Chemistry: The cyclopentane scaffold is increasingly recognized as a privileged structure in drug discovery.[11] Its unique three-dimensional shape can be exploited to improve pharmacological properties such as metabolic stability, potency, and selectivity.[12][13]

Key Synthetic Methodologies

The construction of the substituted cyclopentanol core with high stereocontrol is a significant challenge in organic synthesis. Several powerful methodologies have been developed to address this, each offering distinct advantages in terms of efficiency, selectivity, and substrate scope.

Transition Metal-Catalyzed Cycloadditions

Transition metal catalysis has revolutionized the synthesis of complex carbocycles. The Pauson-Khand reaction, a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, provides a direct route to α,β-cyclopentenones.[14][15][16] This reaction, typically mediated by cobalt or rhodium catalysts, is highly effective for the construction of fused bicyclic systems.[14][17]

Table 1: Selected Examples of the Pauson-Khand Reaction

| Catalyst | Alkene | Alkyne | Product | Yield (%) | Reference |

| Co₂(CO)₈ | Ethylene | Phenylacetylene | 2-Phenylcyclopent-2-en-1-one | 70-80 | [14] |

| [Rh(CO)₂Cl]₂ | Norbornene | 1-Hexyne | Fused cyclopentenone | 85 | [14] |

| Fe(CO)₅ | 1-Octene | Trimethylsilylacetylene | 2-Trimethylsilyl-3-hexylcyclopent-2-en-1-one | 65 | [18] |

Rhodium-catalyzed domino sequences have also emerged as a powerful tool for the stereoselective synthesis of highly functionalized cyclopentanes.[19][20] These reactions can create multiple stereocenters in a single operation with high diastereo- and enantioselectivity.[19]

Table 2: Rhodium-Catalyzed Domino Synthesis of Cyclopentanes

| Catalyst | Vinyldiazoacetate | Allyl Alcohol | Product | Yield (%) | ee (%) | dr | Reference |

| Rh₂(S-DOSP)₄ | Ethyl 2-diazo-3-phenylacrylate | (E)-But-2-en-1-ol | Substituted Cyclopentane | 85 | 99 | >97:3 | [19] |

| Rh₂(S-DOSP)₄ | Methyl 2-diazo-4-phenylbut-3-enoate | (E)-Pent-2-en-1-ol | Substituted Cyclopentane | 78 | 98 | >95:5 | [19] |

Organocatalytic Reactions

Organocatalysis offers a complementary approach to transition metal catalysis, often providing excellent stereocontrol under mild reaction conditions. Asymmetric Michael additions and subsequent cyclizations are commonly employed to construct chiral cyclopentane and cyclopentanol derivatives.

Table 3: Organocatalytic Synthesis of Substituted Cyclopentanes

| Catalyst | Michael Acceptor | Michael Donor | Product | Yield (%) | ee (%) | dr | Reference |

| Diphenylprolinol silyl ether | Cinnamaldehyde | 3-Nitropropanal | Trisubstituted cyclopentane | 75 | 96 | 8:1 | [21] |

| Squaramide | Alkylidene oxindole | Cyclopentane-1,2-dione | Spiro-oxindole cyclopentane | 88 | 95 | 4:1 | [21] |

Chemoenzymatic Synthesis

The combination of chemical and enzymatic transformations provides a powerful strategy for the synthesis of enantiomerically pure compounds. Enzymatic resolutions, particularly with lipases, are widely used to separate racemic mixtures of cyclopentanol derivatives, providing access to valuable chiral building blocks.[22] A recent chemoenzymatic synthesis of prostaglandins highlights the efficiency of this approach, enabling a scalable and cost-effective route to these important molecules.[1]

Experimental Protocols

General Procedure for the Rhodium-Catalyzed Domino Synthesis of Cyclopentanes[19]

To a solution of the chiral rhodium catalyst (e.g., Rh₂(S-DOSP)₄, 0.01 mol%) and the allyl alcohol (1.0 equiv) in an appropriate solvent (e.g., heptane) at 0 °C is added a solution of the vinyldiazoacetate (1.1 equiv) in the same solvent dropwise over 30 minutes. The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.

One-Pot Synthesis of the Corey Lactone[3][4]

A solution of the starting enone and α,β-unsaturated aldehyde in a suitable solvent (e.g., toluene) is cooled to 0 °C. An organocatalyst (e.g., diphenylprolinol silyl ether, 20 mol%) and an acid co-catalyst are added, and the reaction is stirred for a specified time. A reducing agent (e.g., LiAlH(OtBu)₃) is then added at low temperature to effect stereoselective reduction of the ketone. The reaction is quenched, and subsequent workup and purification by column chromatography affords the Corey lactone. The entire sequence, involving multiple bond-forming and redox steps, can be performed in a single reaction vessel, significantly improving the overall efficiency.[3]

Pauson-Khand Reaction[15]

The alkyne is dissolved in a degassed solvent (e.g., mesitylene) under an inert atmosphere. Dicobalt octacarbonyl (Co₂(CO)₈, 1.1 equiv) is added, and the mixture is stirred for 2 hours. The reaction vessel is then charged with the alkene and pressurized with carbon monoxide. The mixture is heated to the desired temperature and stirred until the reaction is complete. After cooling, the reaction mixture is purified by column chromatography to yield the cyclopentenone product.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate key synthetic workflows and reaction mechanisms discussed in this guide.

Caption: The catalytic cycle of the Pauson-Khand reaction.

Caption: One-pot experimental workflow for the synthesis of the Corey lactone.

Caption: Logical relationship in the Rh-catalyzed domino sequence.

Conclusion and Future Outlook

Substituted cyclopentanols continue to be a focal point of innovation in organic synthesis and drug discovery. The development of novel catalytic systems, including transition metal and organocatalysts, has provided chemists with powerful tools to construct these complex scaffolds with exceptional levels of control. The application of chemoenzymatic strategies further enhances the efficiency and sustainability of these synthetic routes.

As our understanding of biological pathways deepens, the demand for novel, structurally diverse small molecules for chemical biology and drug development will undoubtedly increase. The versatility and tunability of the cyclopentanol core make it an ideal starting point for the design and synthesis of next-generation therapeutics. Future research in this area will likely focus on the development of even more efficient and selective catalytic methods, the exploration of new biological targets for cyclopentane-based molecules, and the application of these synthetic strategies to the total synthesis of increasingly complex natural products. The continued exploration of the chemical space around the cyclopentanol scaffold holds immense promise for advancing both the science of organic synthesis and the development of new medicines.

References

- 1. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. api.pageplace.de [api.pageplace.de]

- 3. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Comparison of the anti-influenza virus activity of cyclopentane derivatives with oseltamivir and zanamivir in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 14. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 15. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]

- 16. Pauson-Khand Reaction [organic-chemistry.org]

- 17. Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020) [mdpi.com]

- 18. Recent Advances in the Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Bridged Cyclopentane Synthesis via Catalytic Decarbonylative Cycloaddition between Cyclobutanones and Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 22. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Butyl-1-cyclopentanol via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of the tertiary alcohol, 1-Butyl-1-cyclopentanol, through a Grignard reaction. This method involves the reaction of a Grignard reagent, butylmagnesium bromide, with cyclopentanone.

Reaction Scheme

The overall reaction involves two main steps: the formation of the Grignard reagent from 1-bromobutane and magnesium, followed by the nucleophilic addition of the Grignard reagent to the carbonyl carbon of cyclopentanone. An acidic workup then protonates the resulting alkoxide to yield the final product.

Step 1: Formation of Butylmagnesium Bromide

CH₃CH₂CH₂CH₂Br + Mg → CH₃CH₂CH₂CH₂MgBr

Step 2: Reaction with Cyclopentanone and Workup

CH₃CH₂CH₂CH₂MgBr + C₅H₈O → C₉H₁₇OMgBr C₉H₁₇OMgBr + H₃O⁺ → C₉H₁₈O + Mg(OH)Br

Quantitative Data

Table 1: Physicochemical Properties of 1-Butyl-1-cyclopentanol

| Property | Value |

| CAS Number | 1462-97-1[1] |

| Molecular Formula | C₉H₁₈O[1] |

| Molecular Weight | 142.24 g/mol [1] |

| Boiling Point | 189 °C at 760 mmHg[2] |

| Density | 0.919 g/cm³[2] |

| Flash Point | 73.9 °C[2] |

| LogP | 2.48170[2] |

Table 2: Spectroscopic Data for 1-Butyl-1-cyclopentanol

| Spectroscopy | Key Peaks/Shifts |

| ¹H NMR | Predicted spectrum available[3] |

| ¹³C NMR | Predicted spectrum available[3] |

| IR Spectroscopy | Data available, shows characteristic O-H and C-H stretches[4] |

| Mass Spectrometry | Electron ionization mass spectrum available[3] |

Experimental Protocols

This protocol is adapted from general Grignard synthesis procedures and specific examples of similar reactions.[5][6][7] All glassware must be thoroughly dried in an oven and cooled under a dry atmosphere (e.g., nitrogen or argon) before use to prevent quenching of the Grignard reagent.

Materials and Reagents:

-

Magnesium turnings

-

1-Bromobutane

-

Cyclopentanone

-

Anhydrous diethyl ether (or THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

10% Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Iodine crystal (optional, for initiation)

-

Round-bottom flasks, reflux condenser, dropping funnel, separatory funnel, distillation apparatus

-

Magnetic stirrer and stir bars

-

Heating mantle

-

Ice bath

Procedure:

Part A: Preparation of the Grignard Reagent (Butylmagnesium Bromide)

-

Place magnesium turnings (1.1 equivalents) in a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.

-

Add a small crystal of iodine to the flask to help initiate the reaction.

-

In the dropping funnel, place a solution of 1-bromobutane (1 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the 1-bromobutane solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle warming with a heat gun or a warm water bath may be necessary.

-

Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has reacted. The solution should appear cloudy and greyish.

Part B: Synthesis of 1-Butyl-1-cyclopentanol

-

Cool the flask containing the freshly prepared butylmagnesium bromide in an ice bath.

-

Dissolve cyclopentanone (1 equivalent) in an equal volume of anhydrous diethyl ether and add this solution to the dropping funnel.

-

Add the cyclopentanone solution dropwise to the stirred Grignard reagent at a rate that keeps the reaction temperature below 20°C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for at least one hour to ensure the reaction goes to completion.

Part C: Workup and Purification

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Alternatively, the reaction mixture can be carefully poured onto a mixture of crushed ice and 10% sulfuric acid or hydrochloric acid.

-

Transfer the mixture to a separatory funnel. The organic layer containing the product will separate from the aqueous layer.

-

Separate the layers and extract the aqueous layer twice with diethyl ether.

-

Combine all the organic extracts and wash them sequentially with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure 1-Butyl-1-cyclopentanol.

Visualizations

References

- 1. 1-Butylcyclopentanol | C9H18O | CID 137019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-BUTYL-1-CYCLOPENTANOL|lookchem [lookchem.com]

- 3. Page loading... [guidechem.com]

- 4. 1-Butylcyclopentanol [webbook.nist.gov]

- 5. US9290718B2 - Cyclopentanol compounds - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Preparation of Ketones from Grignard Reagents and Acetic Anhydride [chemistry.mdma.ch]

Application Notes and Protocols for Grignard Reaction in Tertiary Alcohol Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Grignard reaction for the synthesis of tertiary alcohols, a cornerstone of organic synthesis in academic and industrial research, including drug development. This document outlines the critical reaction conditions, presents quantitative data for yield comparisons, details experimental protocols for key transformations, and provides visual aids to understand the reaction workflow and mechanism.

Introduction

The Grignard reaction, discovered by Victor Grignard in 1900, is a fundamental method for forming carbon-carbon bonds. It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophilic carbon, such as the carbonyl carbon of a ketone or an ester, to produce a tertiary alcohol after acidic workup.[1][2][3] The versatility and reliability of this reaction make it an indispensable tool for the construction of complex molecular architectures, a common requirement in the synthesis of pharmaceuticals and other functional molecules.

Reaction Principles

The synthesis of tertiary alcohols via the Grignard reaction can be achieved through two primary routes: the reaction of a Grignard reagent with a ketone or with an ester.

-

From Ketones: A single equivalent of a Grignard reagent attacks the electrophilic carbonyl carbon of a ketone. Subsequent protonation of the resulting alkoxide intermediate yields the tertiary alcohol. This method allows for the introduction of one new alkyl, aryl, or vinyl group to the carbon framework of the ketone.[2][4][5]

-

From Esters: Two equivalents of the Grignard reagent are required when starting from an ester. The first equivalent adds to the carbonyl group, forming a tetrahedral intermediate which then collapses to form a ketone. This newly formed ketone immediately reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol after workup.[6][7] Consequently, two of the substituents on the alcohol carbon will be identical and originate from the Grignard reagent.[7]

A critical requirement for a successful Grignard reaction is the use of anhydrous (dry) solvents, typically diethyl ether or tetrahydrofuran (THF). Grignard reagents are highly basic and will react with any protic source, such as water, which would quench the reagent and reduce the yield of the desired alcohol.[8]

Data Presentation: Reaction Yields

The yield of a Grignard reaction is influenced by several factors, including the nature of the reactants, the solvent, temperature, and the purity of the reagents. The following tables summarize representative yields for the synthesis of various tertiary alcohols from ketones and esters.

Table 1: Synthesis of Tertiary Alcohols from Ketones

| Ketone | Grignard Reagent | Tertiary Alcohol Product | Yield (%) | Reference |

| Acetophenone | Methylmagnesium Bromide | 2-Phenyl-2-propanol | 85 | [9] |

| Benzophenone | Phenylmagnesium Bromide | Triphenylmethanol | 92 | [9] |

| 4-Methoxyacetophenone | Phenylmagnesium Bromide | 1-(4-Methoxyphenyl)-1-phenylethanol | 88 | [9] |

| Cyclohexanone | Methylmagnesium Bromide | 1-Methylcyclohexanol | 80 | [2] |

| 2-Pentanone | Propylmagnesium Bromide | 3-Methyl-3-hexanol | 75 | [8] |

| Acetone | Propylmagnesium Bromide | 2-Methyl-2-pentanol | 78 | [8] |

Table 2: Synthesis of Tertiary Alcohols from Esters

| Ester | Grignard Reagent (2 equiv.) | Tertiary Alcohol Product | Yield (%) | Reference |

| Ethyl Benzoate | Phenylmagnesium Bromide | Triphenylmethanol | 85-90 | [10] |

| Methyl Acetate | Phenylmagnesium Bromide | 1,1-Diphenylethanol | 80 | [10] |

| Ethyl Acetate | Phenylmagnesium Bromide | 1,1-Diphenylethanol | 75 | [10] |

| Diethyl Carbonate | Phenylmagnesium Bromide | Triphenylmethanol | 82 | [10] |

| Methyl Propanoate | Ethylmagnesium Bromide | 3-Ethyl-3-pentanol | 70 | [10] |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of representative tertiary alcohols.

Protocol 1: Synthesis of Triphenylmethanol from Benzophenone

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Bromobenzene

-

Benzophenone

-

10% Sulfuric acid (aqueous)

-

Saturated sodium bicarbonate solution (aqueous)

-

Anhydrous sodium sulfate

-

Petroleum ether (or hexanes)

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be oven-dried to ensure anhydrous conditions.

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated when the solution turns cloudy and bubbling is observed. Gentle warming may be necessary.

-

Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (phenylmagnesium bromide).

-

-

Reaction with Benzophenone:

-

Dissolve benzophenone in anhydrous diethyl ether in a separate flask.

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add the benzophenone solution to the Grignard reagent with constant stirring. A precipitate will form.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.

-

-

Work-up and Purification:

-

Carefully pour the reaction mixture into a beaker containing ice and 10% sulfuric acid to hydrolyze the magnesium alkoxide salt.

-

Transfer the mixture to a separatory funnel. Separate the ether layer.

-

Wash the ether layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the ether layer over anhydrous sodium sulfate.

-

Filter the solution and remove the diethyl ether by rotary evaporation.

-

Recrystallize the crude triphenylmethanol from a suitable solvent such as petroleum ether or a mixture of diethyl ether and hexanes to obtain the pure product.

-

Protocol 2: Synthesis of 2-Methyl-2-pentanol from Acetone

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

1-Bromopropane

-

Acetone

-

Saturated ammonium chloride solution (aqueous)

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Grignard Reagent:

-

Follow the procedure described in Protocol 1 to prepare propylmagnesium bromide from magnesium and 1-bromopropane in anhydrous diethyl ether.

-

-

Reaction with Acetone:

-

Dissolve acetone in anhydrous diethyl ether.

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add the acetone solution to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 20-30 minutes.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide.

-

Separate the ether layer and wash it with brine.

-

Dry the ether layer over anhydrous magnesium sulfate.

-

Filter the solution and remove the diethyl ether by simple distillation.

-

The product, 2-methyl-2-pentanol, can be further purified by fractional distillation.

-

Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism for the Grignard reaction with a ketone to form a tertiary alcohol.

Caption: General mechanism of Grignard reaction with a ketone.

Experimental Workflow

The following diagram outlines the typical experimental workflow for a Grignard synthesis of a tertiary alcohol.

Caption: Experimental workflow for tertiary alcohol synthesis.

Troubleshooting and Side Reactions

-

Failure to Initiate: The most common issue is the failure of the Grignard reagent to form. This is almost always due to the presence of moisture. Ensure all glassware is rigorously dried and that anhydrous solvents are used. Activating the magnesium with a small crystal of iodine or by crushing the turnings can help initiate the reaction.

-

Low Yield: Low yields can result from incomplete reaction, quenching of the Grignard reagent by acidic protons, or side reactions.

-

Wurtz Coupling: A common side reaction is the coupling of the alkyl/aryl halide with the Grignard reagent (R-X + R-MgX → R-R + MgX₂). This is more prevalent with less reactive halides.

-

Enolization: If the ketone has acidic α-protons, the Grignard reagent can act as a base, leading to enolization of the ketone rather than nucleophilic addition. This is more of an issue with sterically hindered ketones and bulky Grignard reagents.

-

Reduction: With bulky Grignard reagents and sterically hindered ketones, reduction of the carbonyl group to a secondary alcohol can occur via a hydride transfer from the β-carbon of the Grignard reagent.

Conclusion

The Grignard reaction remains a powerful and versatile method for the synthesis of tertiary alcohols. A thorough understanding of the reaction mechanism, careful control of reaction conditions, particularly the exclusion of moisture, and appropriate purification techniques are essential for achieving high yields of the desired products. These application notes provide a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors.

References

- 1. Grignard Reaction [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. ijnrd.org [ijnrd.org]

- 6. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]

- 7. Ch 14: RLi or RMgX with Esters to 3o alcohols [chem.ucalgary.ca]

- 8. pubs.acs.org [pubs.acs.org]

- 9. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 10. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]

Application Notes and Protocols for the Purification of 1-Butyl-1-cyclopentanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 1-Butyl-1-cyclopentanol, a tertiary alcohol often synthesized via the Grignard reaction of n-butylmagnesium bromide with cyclopentanone. The following methods are designed to remove unreacted starting materials, byproducts, and other impurities to yield a high-purity product suitable for further research and development.

Overview of Purification Strategies

The choice of purification method for 1-Butyl-1-cyclopentanol largely depends on the nature and quantity of the impurities present in the crude product. The primary purification techniques include:

-

Fractional Distillation: Ideal for separating liquids with different boiling points. This is the most common and effective method for purifying 1-Butyl-1-cyclopentanol.

-

Column Chromatography: Useful for separating compounds based on their polarity. This method is effective for removing polar impurities and byproducts that are difficult to separate by distillation.

-